![molecular formula C13H13F6NO2S B15283539 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine
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Overview
Description
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups
Preparation Methods
The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine typically involves the reaction of piperidine with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include cooling to maintain a low temperature and prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine include other sulfonyl-substituted piperidines and trifluoromethyl-substituted aromatic compounds. For example:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethyl groups and a sulfonyl moiety, but with a different core structure.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: Another compound with trifluoromethyl groups, used in different chemical contexts
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H13F6NO2S |
---|---|
Molecular Weight |
361.31 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H13F6NO2S/c14-12(15,16)9-4-5-10(13(17,18)19)11(8-9)23(21,22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2 |
InChI Key |
OTNBMPHNRGMIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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